

2,3-Dichlorobenzylamine derivatives and analogs

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Compound of Interest

Compound Name: 2,3-Dichlorobenzylamine

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An In-depth Technical Guide to **2,3-Dichlorobenzylamine** Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

2,3-Dichlorobenzylamine is a foundational chemical structure, serving as a versatile scaffold for the synthesis of a wide array of derivatives and analogs with significant biological activities. Its molecular formula is $C_7H_7Cl_2N$, and it is also known by its IUPAC name, (2,3-dichlorophenyl)methanamine[1][2][3]. The presence of the dichlorinated phenyl ring and the reactive benzylamine moiety allows for diverse chemical modifications, leading to compounds with applications in various fields of drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of **2,3-dichlorobenzylamine** derivatives and analogs. It is intended to be a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.

Synthesis of 2,3-Dichlorobenzylamine Derivatives

The synthesis of derivatives often begins with the modification of **2,3-dichlorobenzylamine** or the use of related precursors like 2,3-dichlorobenzoyl chloride and 2,3-dichlorobenzonitrile.

Synthesis of 2,3-Dichlorobenzoyl Chloride

One common precursor is 2,3-dichlorobenzoyl chloride. A patented method for its preparation involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, followed by hydrolysis. The photochlorination is preferably carried out using high-pressure mercury UV lamps[4].

Synthesis of 2,3-Dichlorobenzonitrile

Another key intermediate, 2,3-dichlorobenzonitrile, can be synthesized via a catalytic ammonia oxidation method from 2,3-dichlorotoluene. This one-step synthesis can achieve a conversion rate of up to 100% and a selectivity of over 96%[5].

Synthesis of N-Substituted Derivatives

The benzylamine group is readily amenable to N-alkylation and N-acylation reactions to produce a variety of derivatives. For instance, the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, an intermediate for the drug anagrelide, involves the reaction of 2,3-dichloro-6-nitrobenzylamine with ethyl chloroacetate[6].

Biological Activities and Therapeutic Potential

Derivatives of **2,3-dichlorobenzylamine** have been investigated for a range of biological activities, including their effects on the central nervous system, as well as their antiviral and anticancer properties.

Dopamine D3 Receptor Ligands

A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides have been designed and synthesized as selective ligands for the dopamine D3 receptor. The dopamine D3 receptor is a target for modulating the behavioral effects of psychostimulants like cocaine[7]. These compounds typically consist of an aryl-substituted piperazine ring, a variable alkyl chain linker, and a terminal aryl amide. The most potent analog in one study demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300[7].

Antiviral Activity

The nitrobenzene derivative MDL-860, which is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has shown inhibitory activity against a range of picornaviruses. Its mechanism of action appears to be the inhibition of an early event in viral replication, subsequent to uncoating, which is necessary for the synthesis of the majority of viral RNA[8].

Enzyme Inhibition

- **Thiol Methyltransferase Inhibition:** (±)-2,3-Dichloro-α-methylbenzylamine (DCMB) is an inhibitor of thiol methyltransferase. Its effects on the pharmacokinetics and metabolism of the P2Y₁₂ receptor inhibitor ticagrelor have been studied. While DCMB did not significantly alter the total exposure or metabolic pathways of ticagrelor, it did lead to a decrease in C_{max}, a delay in T_{max}, and a slower excretion rate within the first 48 hours[9].
- **Copper Amine Oxidase Inhibition:** A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs). These enzymes are involved in important cellular processes. The inhibitory activity of these compounds is believed to result from the formation of multiple hydrogen bonds or hydrophobic interactions with the protein[10].
- **BRAF Inhibition:** Novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), which are key targets in cancer therapy. The most potent of these compounds, 10h, showed IC₅₀ values of 1.72 μM and 2.76 μM against BRAFWT and BRAFV600E, respectively. This compound also demonstrated potent growth inhibitory activity across a range of cancer cell lines and induced apoptosis in HT29 colon cancer cells[11].

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various **2,3-dichlorobenzylamine** derivatives and analogs.

Compound	Target	Activity Metric	Value	Reference
Dopamine D3 Receptor Ligands				
Analog 51	Dopamine D3 Receptor	Ki	1.4 nM	[7]
Dopamine D2 Receptor	Ki	90 nM	[7]	
Dopamine D4 Receptor	Ki	1820 nM	[7]	
BRAF Inhibitors				
Compound 10h	BRAFWT	IC50	1.72 μ M	[11]
BRAFV600E	IC50	2.76 μ M	[11]	
Antiviral Activity				
MDL-860	11 of 12 picornaviruses	Inhibition of plaque formation or cytopathic effect	-	[8]

Experimental Protocols

Synthesis of 2,3-Dichlorobenzoyl Cyanide[4]

- A mixture of 2,3-dichlorobenzoyl chloride and CuCN in a suitable solvent is prepared.
- The mixture is heated to 160-165 °C and stirred at this temperature for 7 hours.
- The mixture is then cooled to 85 °C, and toluene is added.
- The mixture is stirred for 1 hour at 60 °C, then cooled to 15 °C, and the inorganic salts are filtered off.
- The toluene is distilled from the filtrate under reduced pressure.

- The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl cyanide.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[12]

- Media Preparation: Potato dextrose agar (PDA) medium is prepared and autoclaved.
- Incorporation of Compounds: Test compounds, dissolved in a suitable solvent, are added to the molten PDA at various concentrations. The final solvent concentration is kept constant in all plates, including the control.
- Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, is placed at the center of the agar plate.
- Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.
- Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined.

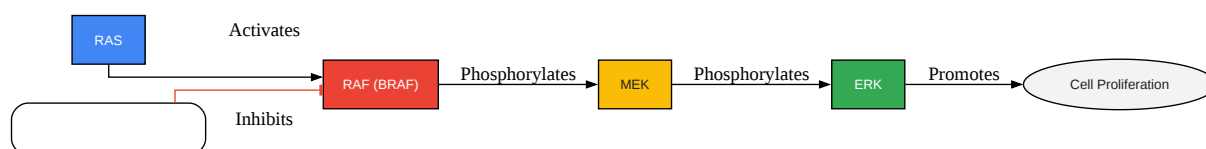
MTT Assay for Cytotoxicity[12]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Signaling Pathways and Experimental Workflows

BRAF Inhibition in the MAPK/RAS-RAF-MEK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF protein is a key component of this pathway. Mutations in BRAF, such as V600E, can lead to constitutive activation of the pathway and uncontrolled cell growth, contributing to cancer. The designed 5,6-dichlorobenzimidazole derivatives act as dual inhibitors of both wild-type and mutant BRAF, thus blocking downstream signaling.

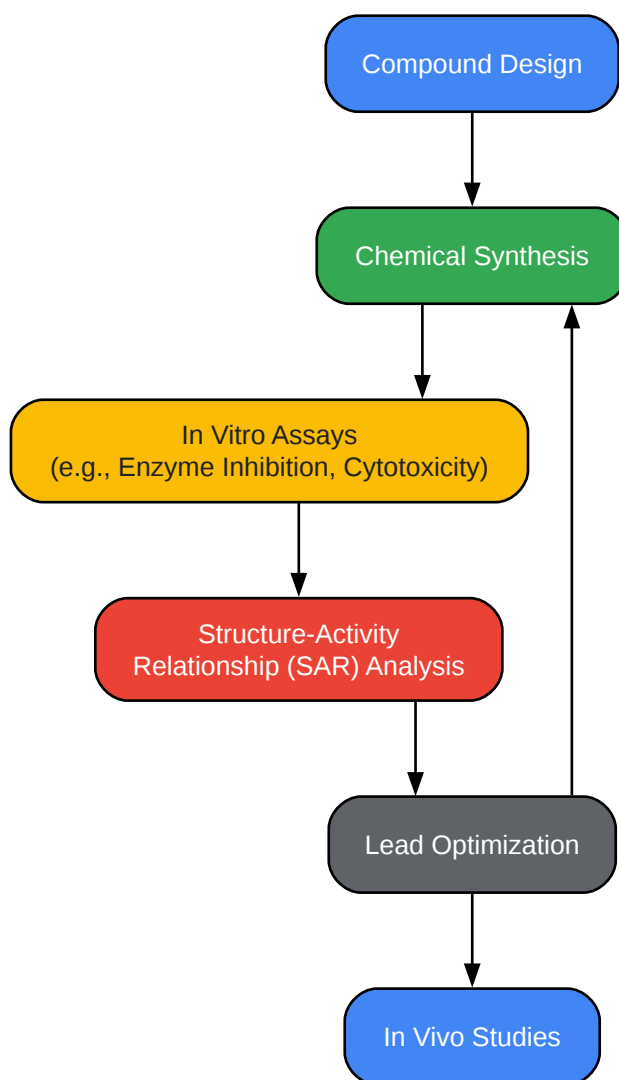


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Caption: Inhibition of the MAPK pathway by a 5,6-dichlorobenzimidazole derivative.

General Workflow for Drug Design and Screening

The development of novel derivatives often follows a structured workflow, from initial design and synthesis to biological evaluation.



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Caption: A typical workflow for the design and screening of novel drug candidates.

Conclusion

2,3-Dichlorobenzylamine and its analogs represent a privileged scaffold in medicinal chemistry, giving rise to compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as dopamine D3 receptor ligands for neurological disorders, inhibitors of viral replication, and potent anticancer agents targeting key signaling pathways. The continued exploration of the chemical space around this core structure, guided by detailed structure-activity relationship studies and advanced screening

methodologies, holds significant promise for the development of novel therapeutics to address unmet medical needs.

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